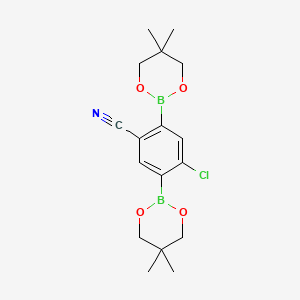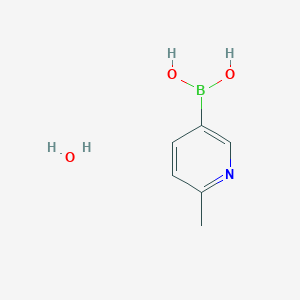![molecular formula C11H9NO3S B1487590 Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 1221722-05-9](/img/structure/B1487590.png)
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate
Descripción general
Descripción
“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1221722-05-9 . It has a molecular weight of 235.26 and its molecular formula is C11H9NO3S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO3S/c1-6-8-3-7 (5-13)4-12-10 (8)16-9 (6)11 (14)15-2/h3-5H,1-2H3 . This code provides a specific string of characters that represent the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate” is a powder that is stored at room temperature . It has a molecular weight of 235.26 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación
Synthesis of Bioactive Ligands
This compound is used in the synthesis of Schiff bases, which are known for their bioactivity. These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, crucial in metabolic reactions .
Chemosensors Development
Due to its unique photophysical properties, this compound is instrumental in developing chemosensors. These are used for the qualitative and quantitative detection of specific ions in environmental and biological media .
Pharmaceutical Drug Design
The compound’s derivatives are utilized in drug design, particularly for their antibacterial, antiviral, antitubercular, and antifungal properties .
Antioxidant and Antidepressant Agents
Researchers explore its use as an antioxidant and antidepressant, contributing to the treatment of related health conditions .
Anti-inflammatory and Antihypertensive Applications
Its derivatives show potential in anti-inflammatory and antihypertensive treatments, addressing chronic diseases like hypertension .
Anticancer Activity
Studies indicate that derivatives of this compound may have anticancer activities, providing a pathway for novel cancer treatments .
Ion Recognition
The compound is involved in ion recognition processes, which are significant in various biochemical and industrial applications .
Material Science Research
In material science, this compound is a precursor for materials with specific electronic or optical properties, contributing to the development of new technologies .
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-6-8-3-7(5-13)4-12-10(8)16-9(6)11(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGBWBCBIHFBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=N2)C=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-formyl-3-methylthieno[2,3-b]pyridine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



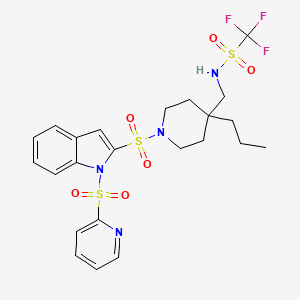
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride](/img/structure/B1487510.png)
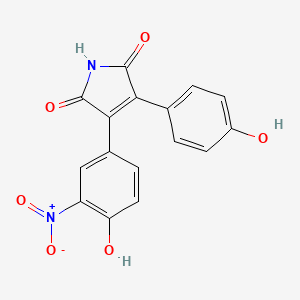
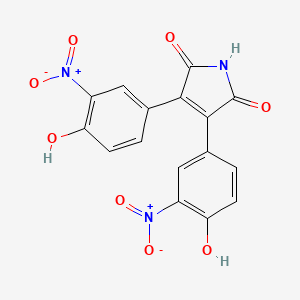
![1-{[4-(Propan-2-yl)phenyl]methyl}piperidin-3-ol](/img/structure/B1487514.png)
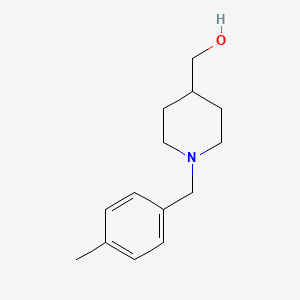
![5-Chloro-3-(4-fluoro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1487516.png)




